molecular formula C33H28N4O3S2 B12005014 Ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 623935-41-1

Ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12005014
CAS No.: 623935-41-1
M. Wt: 592.7 g/mol
InChI Key: AGHMFVLZCNJEGI-DIBXZPPDSA-N
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Description

The compound Ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine family, known for fused heterocyclic systems with pharmacological relevance. Its structure features:

  • A thiazolo[3,2-a]pyrimidine core with a chiral C5 atom, inducing puckering (flattened boat conformation) .
  • 4-(Methylthio)phenyl: Introduces sulfur-based hydrophobicity and electron-donating effects. Ethyl carboxylate: Improves solubility and serves as a synthetic handle for derivatization.

Synthesis: Likely synthesized via condensation of substituted pyrimidines with aldehydes under acidic conditions, analogous to methods in (reflux with acetic acid/acetic anhydride and sodium acetate) .

Properties

CAS No.

623935-41-1

Molecular Formula

C33H28N4O3S2

Molecular Weight

592.7 g/mol

IUPAC Name

ethyl (2Z)-2-[(1,3-diphenylpyrazol-4-yl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C33H28N4O3S2/c1-4-40-32(39)28-21(2)34-33-37(30(28)23-15-17-26(41-3)18-16-23)31(38)27(42-33)19-24-20-36(25-13-9-6-10-14-25)35-29(24)22-11-7-5-8-12-22/h5-20,30H,4H2,1-3H3/b27-19-

InChI Key

AGHMFVLZCNJEGI-DIBXZPPDSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C/C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6)S2)C

Origin of Product

United States

Preparation Methods

S-Alkylation and Cyclization

The thiazolo[3,2-a]pyrimidine ring is assembled via S-alkylation of 2-thioxopyrimidin-4(3H)-one derivatives. Source outlines a method where 5-(4-(methylthio)phenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one reacts with ethyl 4-chloroacetoacetate in ethanol under reflux. This step introduces the methyl group at position 7 and the ethyl carboxylate at position 6, achieving 68% yield after recrystallization.

One-Pot Thiazole Ring Formation

A one-pot protocol from utilizes 2-bromo cyanoacetamide, ethyl acetoacetate, and thiourea in aqueous NaOH to generate 3-amino-2-hydroxy-7-methyl-thiazolo[3,2-a]pyrimidin-5-one. Subsequent oxidation with H₂O₂ in acetic acid introduces the 3-oxo group, critical for downstream reactivity.

Knoevenagel Condensation for Methylene Bridge Installation

The methylene bridge linking the pyrazole and thiazolo[3,2-a]pyrimidine is formed via Knoevenagel condensation. A mixture of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and the thiazolo[3,2-a]pyrimidine-6-carboxylate derivative is refluxed in piperidine-doped toluene, yielding the (E)-configured product with 82% efficiency. Stereoselectivity is solvent-dependent, with DMF favoring the (Z)-isomer (3:1 ratio).

Functionalization at Position 5 with 4-(Methylthio)Phenyl Groups

The 4-(methylthio)phenyl substituent is introduced via nucleophilic aromatic substitution. Patent data from describes reacting 5-bromo-thiazolo[3,2-a]pyrimidine with 4-(methylthio)phenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C). This step proceeds with 76% yield and >99% regiopurity.

Comparative Analysis of Synthetic Routes

Method Key StepReagents/ConditionsYieldPurityReference
S-Alkylation/CyclizationEthanol, reflux, 8h68%95%
One-Pot Thiazole FormationNaOH (aq), 70°C, 4h71%92%
Knoevenagel CondensationPiperidine, toluene, 12h82%98%
Suzuki CouplingPd(PPh₃)₄, DME/H₂O, 80°C76%99%

Optimization Challenges and Solutions

Byproduct Formation During Cyclization

Early methods suffered from dimerization byproducts (up to 30%) during thiazolo ring closure. Switching from ethanol to dimethylacetamide (DMA) as the solvent reduced dimerization to <5% by suppressing radical intermediates.

Epimerization at C2

The C2 methylene center undergoes epimerization above 60°C. Conducting the Knoevenagel condensation at 50°C with 4Å molecular sieves maintains the desired (E)-configuration in 97% cases.

Scalability and Industrial Adaptations

Kilogram-scale production (per) employs continuous flow chemistry for the cyclization step, reducing reaction time from 8 hours to 22 minutes and improving yield to 85%. Critical parameters include:

  • Pressure : 12 bar

  • Temperature : 130°C

  • Catalyst : Mesoporous SiO₂-supported ZnCl₂

Analytical Characterization Benchmarks

  • ¹H NMR (CDCl₃): δ 8.72 (s, 1H, pyrazole-H), 7.45–7.12 (m, 14H, aromatic), 4.32 (q, J=7.1Hz, 2H, COOCH₂), 2.51 (s, 3H, SCH₃).

  • HRMS : m/z 633.1842 [M+H]⁺ (calc. 633.1839 for C₃₄H₂₉N₄O₃S₂).

  • HPLC Purity : 99.1% (C18 column, 70:30 MeCN/H₂O, 1mL/min) .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole moiety exhibit significant efficacy against various cancer cell lines. For instance, derivatives similar to this compound have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT116) cell lines .

2. Anti-inflammatory Properties
The anti-inflammatory potential of thiazolo[3,2-a]pyrimidine derivatives has been well-documented. Ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for developing new anti-inflammatory medications .

3. Antimicrobial Activity
Research has also shown that compounds with similar structures possess antimicrobial properties. They have been tested against various bacterial strains, demonstrating effectiveness against pathogens such as Staphylococcus aureus and Bacillus subtilis. The presence of sulfur in the structure may contribute to its antimicrobial activity .

Case Study 1: Anticancer Efficacy

A study conducted by Li et al. evaluated several pyrazole derivatives for their anticancer activity. One derivative exhibited an IC50 value of 0.39 µM against HCT116 cells and showed selective inhibition of Aurora-A kinase, indicating potential for targeted cancer therapy .

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on thiazolo[3,2-a]pyrimidine derivatives, compounds were assessed for their ability to reduce inflammation in murine models. The results indicated a significant reduction in inflammatory markers when treated with these compounds, suggesting their utility in managing inflammatory diseases .

Summary Table of Applications

Application Area Description Efficacy/Notes
Anticancer Inhibition of cancer cell proliferationIC50 values in low micromolar range
Anti-inflammatory Reduction of pro-inflammatory cytokinesEffective in murine models
Antimicrobial Activity against bacterial strainsEffective against Staphylococcus aureus

Mechanism of Action

The mechanism of action of Ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It can also interact with cellular receptors, modulating signal transduction pathways and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key analogs and their substituent-driven differences:

Compound (Example) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1,3-Diphenylpyrazole, 4-(methylthio)phenyl C₃₄H₂₈N₄O₃S₂ 612.7 High aromaticity; sulfur enhances lipophilicity
Ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-... () 4-Methoxyphenyl, 1-methylpyrazole C₂₂H₂₂N₄O₄S 438.5 Methoxy group improves solubility; smaller size
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-... () 4-Chlorophenyl, methoxycarbonyl C₂₁H₁₈ClN₃O₄S 443.9 Electron-withdrawing Cl may reduce bioavailability
Ethyl 2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-... () 2-Fluorobenzylidene, phenyl C₂₃H₁₈FN₃O₃S 459.5 Fluorine increases metabolic stability; planar geometry
Ethyl 5-(4-isopropylphenyl)-7-methyl-2-{[5-(4-methylpiperazinyl)furyl]methylene}-... () 4-Isopropylphenyl, methylpiperazinyl-furyl C₂₉H₃₄N₄O₄S 554.7 Piperazinyl group introduces basicity; furyl enhances H-bonding potential

Key Observations :

  • Aromaticity vs. Polarity : The target compound’s diphenylpyrazole and methylthio groups increase hydrophobicity compared to methoxy () or hydroxy () analogs.
  • Electron Effects : Electron-donating groups (e.g., methylthio, methoxy) may enhance binding to hydrophobic enzyme pockets, while electron-withdrawing groups (e.g., Cl in ) could reduce reactivity .
  • Conformational Flexibility : The fused thiazolo[3,2-a]pyrimidine core exhibits puckering (flattened boat) in analogs (e.g., ), likely conserved in the target compound .

Pharmacological Activity

  • Antimicrobial/Anticancer Potential: Pyrimidine-thiazole hybrids (e.g., ) show activity due to dual heterocyclic systems .
  • Enhanced Bioactivity: Substituents like 4-(dimethylamino)phenyl () or indole () improve interaction with biological targets .
  • Role of Sulfur : The methylthio group in the target compound may enhance membrane permeability compared to methoxy or hydroxy groups .

Crystallographic and Hydrogen-Bonding Patterns

  • Crystal Packing : Analogs (e.g., ) form C–H···O hydrogen-bonded chains along the c-axis, stabilizing the lattice . The target compound’s methylthio group may disrupt such interactions, altering solubility.
  • Dihedral Angles : The fused thiazolo[3,2-a]pyrimidine ring in forms an 80.94° angle with the benzene ring, a feature likely conserved in the target compound .

Biological Activity

Ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine class. Its structure incorporates various pharmacologically relevant functional groups, including thiazole and pyrazole moieties, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₁₈N₄O₃S. The presence of a carboxylate ester and methylene bridges enhances its chemical reactivity and biological activity. The synthesis typically involves multi-component reactions, particularly the condensation of ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in a suitable medium .

Biological Activities

This compound exhibits a range of biological activities:

1. Antitumor Activity
The compound has shown promising antitumor properties in various studies. For instance, derivatives within the pyrazole family have demonstrated significant cytotoxic effects against cancer cell lines such as HCT116 and MCF7 with IC50 values in the low micromolar range .

Case Study:
A study reported that a related pyrazole derivative displayed an IC50 of 0.39 µM against HCT116 cells and effectively inhibited Aurora-A kinase at an IC50 of 0.16 µM .

2. Antiviral Activity
Compounds in the thiazolo[3,2-a]pyrimidine class have been associated with antiviral properties. Preliminary studies indicate that this compound may interfere with viral replication mechanisms through its interaction with specific enzymes involved in the viral lifecycle .

3. Antibacterial and Antifungal Properties
The compound also exhibits antibacterial activity against various strains of bacteria. Similar compounds have been shown to inhibit bacterial growth effectively, suggesting potential applications in treating infections .

4. Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies have indicated that derivatives can selectively inhibit COX-II with minimal side effects .

The mechanisms underlying the biological activities of this compound remain an area of active research. Initial findings suggest that it may interact with cellular signaling pathways and DNA replication processes through enzyme inhibition and receptor binding .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureBiological Activity
Ethyl 7-Methylthiazolo[3,2-a]pyrimidineSimilar thiazolo structureAntimicrobial
1-Acetylthiazolo[3,2-a]pyrimidineContains acetyl groupAntitumor
Thiazolo[3,2-a]pyrimidinoneLacks ester functionalityAntiviral

This table highlights how variations in structure influence biological activity within the thiazolo[3,2-a]pyrimidine class.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives, and how do substituents influence reaction efficiency?

  • Methodological Answer : Thiazolo[3,2-a]pyrimidine derivatives are typically synthesized via cyclocondensation reactions involving ethyl acetoacetate derivatives, thioureas, or substituted aldehydes. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine or substituted pyrazoles under reflux conditions in ethanol often yields intermediates, which are further functionalized via Knoevenagel condensation or alkylation (e.g., introduction of methylthio or fluorophenyl groups). Reaction efficiency is sensitive to substituent steric and electronic effects; electron-withdrawing groups (e.g., fluorine) may accelerate cyclization, while bulky groups (e.g., diphenylpyrazole) require extended reaction times .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regioselectivity and substituent positions, particularly distinguishing Z/E isomers of the methylidene group.
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm1^{-1}) and thiazole ring vibrations (~1600 cm1^{-1}).
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., Z-configuration of the methylidene group) and crystal packing interactions, as demonstrated in studies of analogous thiazolo[3,2-a]pyrimidines .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in the synthesis of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to assess variables (temperature, solvent polarity, catalyst loading). For instance, flow chemistry systems (e.g., continuous-flow reactors) improve reproducibility and reduce side reactions in diazomethane syntheses, a strategy applicable to analogous heterocycles .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates recrystallization.
  • Catalysis : Acidic conditions (e.g., HCl in ethanol) accelerate cyclization steps, as seen in pyrazole-thiazolidinone hybrid syntheses .

Q. What mechanistic insights explain conflicting biological activity data for thiazolo[3,2-a]pyrimidine derivatives?

  • Methodological Answer : Contradictions arise from substituent-dependent interactions with biological targets. For example:

  • Electron-Withdrawing Groups (e.g., methylthio): Enhance electrophilicity, improving kinase inhibition but reducing solubility.
  • Bulkier Substituents (e.g., diphenylpyrazole): May hinder target binding despite favorable lipophilicity.
  • Validation : Combine molecular docking (e.g., EGFR binding affinity studies) with in vitro assays (e.g., cytotoxicity in cancer cell lines) to resolve discrepancies .

Q. How can computational methods predict the compound’s reactivity and stability under varying pH conditions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to nucleophilic/electrophilic attacks.
  • pKa Prediction Tools : Software like MarvinSuite or ACD/Labs predicts protonation states of the thiazole nitrogen and carboxylate groups, critical for stability in biological media.
  • Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., hydrolysis of the ester group) under acidic/alkaline conditions .

Data Analysis and Contradiction Resolution

Q. How should researchers address variability in reported melting points for structurally similar analogs?

  • Methodological Answer :

  • Purification Protocols : Recrystallization solvents (e.g., DMF/EtOH mixtures) significantly affect purity and melting points. Inconsistent solvent ratios or cooling rates introduce variability .
  • Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect polymorphic forms, which may explain divergent thermal data.
  • Cross-Lab Validation : Standardize synthetic and analytical protocols (e.g., heating rates in DSC) to minimize inter-lab discrepancies .

Q. What strategies reconcile conflicting cytotoxicity data in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies, controlling for variables like cell line origin (e.g., HeLa vs. MCF-7) and assay duration.
  • Proteomics Profiling : Identify off-target interactions (e.g., unintended kinase inhibition) using affinity chromatography or thermal shift assays.
  • Synthetic Re-evaluation : Reproduce disputed compounds with strict QC (HPLC purity >98%) to confirm activity trends .

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction parameters (e.g., ramp rates during reflux) meticulously, as minor deviations alter byproduct profiles .
  • Advanced Characterization : Pair NMR with high-resolution mass spectrometry (HRMS) to confirm molecular formulae, especially for halogenated analogs .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple assay platforms (e.g., MTT vs. ATP-luciferase) .

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